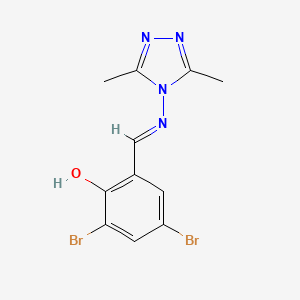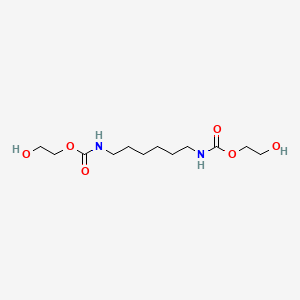![molecular formula C34H38N2O5 B11672305 11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672305.png)
11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on ist eine komplexe organische Verbindung, die zur Klasse der Dibenzo[b,e][1,4]diazepin-1-on-Derivate gehört.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Cyclisierung. Ein üblicher Ansatz beinhaltet die Verwendung von 3,4-Dimethoxybenzaldehyd und 4-Methoxybenzaldehyd als Ausgangsmaterialien. Diese Aldehyde durchlaufen unter basischen Bedingungen eine Reihe von Kondensationsreaktionen mit geeigneten Aminen und Ketonen, um den gewünschten Dibenzo[b,e][1,4]diazepin-1-on-Kern zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die Verwendung von Durchflussreaktoren und optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und Lösungsmitteln, die umweltfreundlich und kostengünstig sind, ist ebenfalls ein wichtiger Aspekt bei der industriellen Synthese .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of key intermediates and their subsequent cyclization. One common approach involves the use of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde as starting materials. These aldehydes undergo a series of condensation reactions with appropriate amines and ketones under basic conditions to form the desired dibenzo[b,e][1,4]diazepin-1-one core .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .
Analyse Chemischer Reaktionen
Reaktionstypen
11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nitrierung mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere für neurologische und psychiatrische Erkrankungen.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Signalwege hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind .
Wissenschaftliche Forschungsanwendungen
11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on: Teilt ähnliche strukturelle Merkmale und biologische Aktivitäten.
Magnolin: Eine natürliche Verbindung mit ähnlichen aromatischen Ringsystemen und biologischen Eigenschaften.
Einzigartigkeit
11-(3,4-Dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringsystemen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleihen .
Eigenschaften
Molekularformel |
C34H38N2O5 |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)-5-hexanoyl-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O5/c1-5-6-7-12-32(38)36-28-11-9-8-10-26(28)35-27-19-24(22-13-16-25(39-2)17-14-22)20-29(37)33(27)34(36)23-15-18-30(40-3)31(21-23)41-4/h8-11,13-18,21,24,34-35H,5-7,12,19-20H2,1-4H3 |
InChI-Schlüssel |
KHTSBBCEXSDIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)


![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11672272.png)
![4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one](/img/structure/B11672280.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672285.png)
![(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672289.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672292.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672295.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672308.png)

